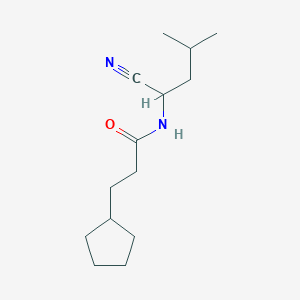
2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran” is an organic compound that can be used to produce 4-bromo-phenol at a temperature of 20°C . It is often used as a pharmaceutical intermediate .
Synthesis Analysis
This compound has been synthesized by employing 2-bromoethanol as a starting reagent .Molecular Structure Analysis
The molecular formula of this compound is C13H17BrO3 . It has an average mass of 257.124 Da and a monoisotopic mass of 256.009888 Da .Chemical Reactions Analysis
This compound can be used to produce 4-bromo-phenol at a temperature of 20°C . It is often used as a pharmaceutical intermediate .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 329.8±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.0±3.0 kJ/mol and a flash point of 147.9±20.6 °C .Applications De Recherche Scientifique
1. Pyrolysis Kinetics and Mechanism
Research on the pyrolysis of tetrahydropyranyl phenoxy ethers, closely related to 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran, indicates a homogenous, unimolecular reaction process. The gas-phase pyrolysis of such compounds involves the formation of 3,4-dihydro-2H-pyran (DHP) and a corresponding substituted phenol. Detailed kinetic studies and Density Functional Theory (DFT) calculations suggest a four-membered cyclic transition state in the pyrolysis mechanism. This process appears to be influenced by the electron donating or withdrawing nature of substituents on the phenoxy ring, impacting the rate constants and reaction mechanism (Álvarez-Aular et al., 2018).
Synthesis and Applications in Organic Chemistry
2. Synthetic Pathways and Applications
The compound 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran is a crucial intermediate in various synthetic pathways. For instance, its derivatives have been synthesized as precursors for lipid peroxidation products, important in quantifying damage in biological systems (Jouanin et al., 2008). Additionally, variations of the compound have been employed as effective tyrosinase inhibitors, suggesting applications in cosmetic products for skin lightening (Chen Ying-qi, 2010). Such diversity in applications underscores the compound's versatility in organic synthesis.
Role in Synthesis of Complex Organic Molecules
3. Complex Organic Molecule Synthesis
Compounds similar to 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran play a pivotal role in synthesizing complex organic molecules. For example, they have been used in the synthesis of biologically active derivatives with potential applications in agriculture, such as herbicidal and growth regulatory activities (Veverka & Kráľovičová, 1990). Moreover, these compounds have been instrumental in constructing novel architectures like spirocyclic derivatives, showcasing their utility in crafting sophisticated chemical structures (Reddy, Jalal, & Singarapu, 2014).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
2-[4-(2-bromoethoxy)phenoxy]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c14-8-10-15-11-4-6-12(7-5-11)17-13-3-1-2-9-16-13/h4-7,13H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCOWSCMNYIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

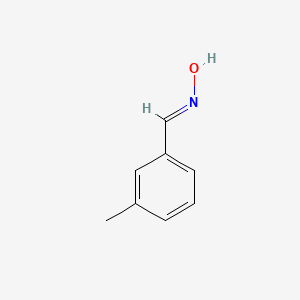
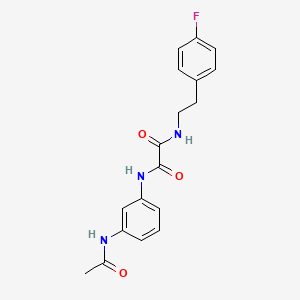
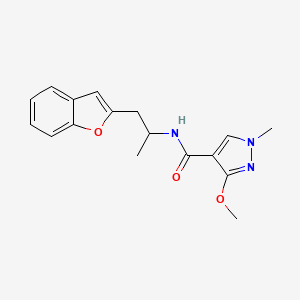
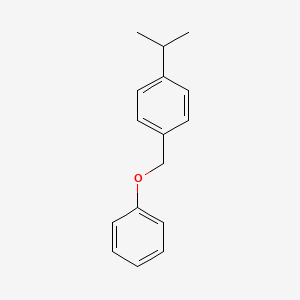
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2710314.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2710315.png)
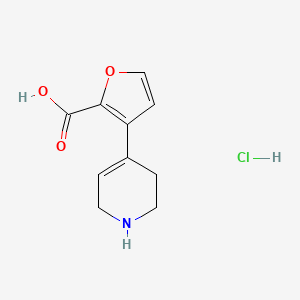
![N-(2-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2710321.png)
![methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2710322.png)
![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B2710323.png)
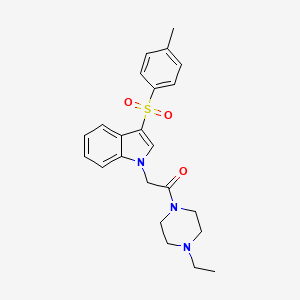
![4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710328.png)
